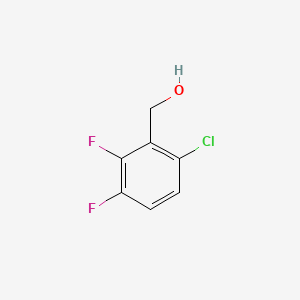

6-Chloro-2,3-difluorobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2,3-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCZAGKTHBSPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652173 | |

| Record name | (6-Chloro-2,3-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887585-70-8 | |

| Record name | (6-Chloro-2,3-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Benzyl Alcohols in Organic Synthesis

Halogenated benzyl (B1604629) alcohols are a cornerstone class of reagents and intermediates in organic synthesis. The benzyl alcohol moiety itself is a versatile functional group, readily undergoing oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a benzyl halide for subsequent nucleophilic substitution reactions. psu.edunih.gov The presence of halogen substituents on the aromatic ring further enhances the synthetic utility of these compounds.

The nature and position of the halogen atoms can significantly influence the reactivity of both the alcohol group and the aromatic ring. Electron-withdrawing halogens can affect the acidity of the benzylic proton and the susceptibility of the carbonyl carbon to nucleophilic attack in the corresponding aldehyde. Furthermore, the halogens themselves serve as reactive handles for a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This dual functionality allows for sequential, site-selective modifications, providing a strategic advantage in multistep syntheses. For instance, a general method for the chlorination of benzyl alcohols utilizes 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) under neutral conditions, highlighting the transformations this class of compounds can undergo. [No new search results, but this is a relevant chemical fact]

The table below summarizes common transformations involving the benzyl alcohol group, which are applicable to halogenated derivatives.

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | PCC, DMP, MnO₂, Hypochlorite psu.edu | Aldehyde |

| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid |

| Substitution | SOCl₂, PBr₃ | Benzyl Halide |

| Etherification | NaH, Alkyl Halide (Williamson) | Benzyl Ether |

| Esterification | Acyl Chloride, Carboxylic Acid (Fischer) | Benzyl Ester |

Overview of Fluorine Chemistry in Contemporary Research

The introduction of fluorine into organic molecules has become a pervasive strategy in contemporary chemical research, particularly within medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes to the physicochemical and biological properties of a parent compound.

In drug design, fluorination is a well-established method for enhancing metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The high electronegativity of fluorine can also alter the acidity (pKa) of nearby functional groups and modify the conformational preferences of a molecule. These electronic effects can lead to stronger binding interactions with target proteins, thereby increasing a drug's potency and selectivity. Furthermore, the substitution of hydrogen with fluorine can modulate a molecule's lipophilicity, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Research Trajectories for 6 Chloro 2,3 Difluorobenzyl Alcohol Within the Scientific Literature

Chemo-selective Synthesis Routes to this compound

The selective synthesis of this compound requires careful consideration of the reactivity of the aromatic ring and the directing effects of the existing substituents. The following sections detail various approaches to achieve this synthesis with high chemo-selectivity.

Conventional Chemical Synthesis Approaches

Conventional organic synthesis provides a toolbox of reliable reactions that can be adapted for the preparation of this compound. These methods often involve the transformation of functional groups on a pre-existing, suitably substituted benzene (B151609) ring.

One of the most direct and common methods for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehydes. In this case, 6-chloro-2,3-difluorobenzaldehyde serves as the immediate precursor. The carbonyl group of the aldehyde is reduced to a primary alcohol, leaving the aromatic ring and its halogen substituents intact.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions. Common reagents include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄), as well as catalytic hydrogenation. ncert.nic.in Aldehydes are generally more reactive than other reducible functional groups that might be present, allowing for a high degree of chemo-selectivity. ncert.nic.in

Table 1: Reagents for the Reduction of 6-Chloro-2,3-difluorobenzaldehyde

| Reducing Agent | Typical Solvent | Temperature (°C) | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | 0 - 25 | Mild and selective for aldehydes and ketones. |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | 0 - 35 | Powerful reducing agent, less selective than NaBH₄. |

| Catalytic Hydrogenation (H₂) | Ethanol, Ethyl acetate (B1210297) | 25 - 75 | Requires a metal catalyst (e.g., Pd, Pt, Ni). thieme-connect.de |

The reduction of substituted benzaldehydes is a well-established and high-yielding reaction. For instance, the reduction of various benzaldehyde (B42025) derivatives to their corresponding benzyl alcohols often proceeds with yields exceeding 90%. thieme-connect.de

Nucleophilic substitution reactions offer another viable pathway to this compound. This approach typically involves the displacement of a leaving group on the benzylic carbon of a suitable precursor by a hydroxide (B78521) ion or a protected hydroxyl equivalent. A plausible precursor for this reaction would be a 6-chloro-2,3-difluorobenzyl halide, such as the corresponding benzyl chloride or bromide.

The reactivity of benzyl halides in nucleophilic substitution reactions is significantly enhanced compared to simple alkyl halides due to the stabilization of the transition state by the adjacent aromatic ring. rajdhanicollege.ac.inucalgary.ca These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the substrate. ucalgary.ca For a primary benzylic halide, an Sₙ2 pathway is generally favored. ucalgary.ca

Table 2: Conditions for Nucleophilic Substitution

| Nucleophile | Solvent | Temperature (°C) | Reaction Type |

| NaOH, KOH | Water, Acetone | 25 - 100 | Sₙ2 |

| H₂O | Dioxane, THF | 50 - 100 | Sₙ1/Sₙ2 |

| Acetate (followed by hydrolysis) | DMF, Acetonitrile | 25 - 80 | Sₙ2 |

The choice of nucleophile and solvent is critical to avoid competing elimination reactions and to ensure a high yield of the desired alcohol.

An alternative strategy involves the direct chlorination of a difluorobenzyl alcohol precursor, such as 2,3-difluorobenzyl alcohol. This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene ring. The regioselectivity of this reaction is governed by the directing effects of the existing fluorine and hydroxymethyl substituents. Both fluorine and the hydroxymethyl group are ortho-, para-directing. However, the strong activating nature of the hydroxymethyl group and the steric hindrance at the 2- and 3-positions would likely direct the incoming electrophile to the 6-position.

Common chlorinating agents for aromatic systems include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

Table 3: Reagents for Electrophilic Chlorination

| Chlorinating Agent | Catalyst | Typical Solvent | Temperature (°C) |

| Cl₂ | FeCl₃, AlCl₃ | Dichloromethane, CCl₄ | 0 - 50 |

| SO₂Cl₂ | - | Acetonitrile | 25 - 80 |

| N-Chlorosuccinimide (NCS) | Acid catalyst | Acetic acid, DMF | 25 - 100 |

The reaction conditions must be carefully controlled to prevent over-chlorination and the formation of isomeric byproducts.

The hydrolysis of a suitable ester or ether derivative of this compound can also serve as the final step in a synthetic sequence. For example, the saponification of a 6-chloro-2,3-difluorobenzyl ester, such as the acetate or benzoate, under basic conditions will yield the desired alcohol. organicchemistrytutor.commasterorganicchemistry.com

This method is particularly useful if the ester functionality is used as a protecting group for the alcohol during other synthetic transformations. The hydrolysis is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent. organicchemistrytutor.commasterorganicchemistry.com

Table 4: Conditions for Hydrolysis of Benzyl Esters

| Reagent | Solvent | Temperature (°C) |

| NaOH | Water/Ethanol | 25 - 100 |

| KOH | Water/Methanol | 25 - 100 |

| LiOH | THF/Water | 0 - 25 |

The reaction is generally high-yielding and proceeds to completion due to the formation of a stable carboxylate salt. masterorganicchemistry.com

Biocatalytic Approaches for Enantioselective Synthesis

In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules with high enantioselectivity. nih.govnih.gov The enantioselective synthesis of chiral alcohols is a particularly well-developed area, with enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) being widely used. nih.govrsc.orgrsc.org These enzymes can reduce prochiral ketones and aldehydes to their corresponding (R)- or (S)-alcohols with excellent enantiomeric excess (ee). nih.govnih.gov

The synthesis of a specific enantiomer of this compound could be achieved through the asymmetric reduction of 6-chloro-2,3-difluorobenzaldehyde using an appropriate ketoreductase. The choice of enzyme is crucial, as different KREDs can exhibit opposite stereopreferences, allowing for the selective production of either the (R)- or (S)-enantiomer. nih.gov

Table 5: Biocatalytic Reduction for Enantioselective Synthesis

| Enzyme Type | Cofactor | Typical Reaction | Key Advantage |

| Ketoreductase (KRED) | NAD(P)H | Asymmetric reduction of ketones/aldehydes | High enantioselectivity (>99% ee). nih.gov |

| Alcohol Dehydrogenase (ADH) | NAD(P)H | Reversible oxidation/reduction of alcohols/carbonyls | Can be used for kinetic resolution or asymmetric reduction. rsc.org |

While specific studies on the biocatalytic reduction of 6-chloro-2,3-difluorobenzaldehyde are not widely reported, the broad substrate tolerance of many KREDs suggests that this would be a feasible and highly effective method for obtaining enantiomerically pure this compound. rsc.orgnih.gov

Enzymatic Reduction of Ketones to Chiral Alcohols

The enzymatic reduction of prochiral ketones is a powerful strategy for producing enantiomerically pure chiral alcohols, a critical class of molecules in the pharmaceutical and fine chemical industries. researchgate.net This biocatalytic approach offers significant advantages over traditional chemical methods, including high selectivity under mild reaction conditions. matthey.com The core of this technology lies in the use of oxidoreductases, particularly ketoreductases or alcohol dehydrogenases, which catalyze the transfer of a hydride from a cofactor to the carbonyl group of the ketone. researchgate.netnih.gov

The reduction of a ketone, such as the corresponding precursor to this compound, yields a new stereocenter. Enzymes can execute this transformation with exceptional precision, often producing a single enantiomer of the alcohol with very high enantiomeric excess. matthey.comuni-rostock.de This process is not only selective but also environmentally benign, typically occurring in aqueous media at ambient temperature and pressure. matthey.com The broad substrate scope of many of these enzymes allows for the synthesis of a diverse array of chiral aromatic alcohols. nih.gov

Role of Alcohol Dehydrogenases in Selective Transformations

Alcohol dehydrogenases (ADHs) are a class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org They are central to the synthesis of chiral alcohols due to their remarkable chemo-, regio-, and enantioselectivity. matthey.comwikipedia.org ADHs can be categorized based on their stereopreference, yielding either (R)- or (S)-alcohols. For instance, researchers have identified novel (R)-specific ADHs in Lactobacillus strains, which complement the more common (S)-specific enzymes, thus providing access to both enantiomers of a target alcohol. nih.gov

The selectivity of ADHs is a key advantage. For example, in a molecule with multiple reducible functional groups, such as a carbon-carbon double bond and an aldehyde, ADHs can selectively reduce only the carbonyl group, a feat difficult to achieve with conventional catalysts. wikipedia.org The enzyme's active site precisely orients the ketone substrate and the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor, ensuring the stereospecific delivery of a hydride ion. wikipedia.org This inherent selectivity minimizes the need for protecting groups, streamlining the synthetic process. nih.gov

Researchers have successfully employed various ADHs to reduce a wide range of aromatic ketones, demonstrating the versatility of these biocatalysts. nih.gov A novel medium-chain alcohol dehydrogenase, RhADH from Rhodococcus R6, has shown excellent activity and enantioselectivity in the asymmetric reduction of aromatic ketones to their corresponding chiral alcohols. nih.gov

Optimization of Biocatalytic Processes for High Yield and Enantiomeric Excess

For biocatalytic reductions to be industrially viable, processes must be optimized to achieve high substrate conversion, excellent enantiomeric excess (ee), and high product yields. nih.govresearchgate.net A critical aspect of this optimization is the efficient regeneration of the expensive nicotinamide cofactor (NADH or NADPH). nih.gov A widely used and economically feasible method is the coupled-enzyme approach, where a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), is used to regenerate the reduced cofactor in situ. nih.govnih.gov The formate/FDH system is particularly attractive as it produces carbon dioxide, a volatile byproduct that can be easily removed to drive the reaction equilibrium towards the product. rsc.org

Another key optimization strategy involves addressing the low aqueous solubility of many ketone substrates and potential enzyme inhibition at high concentrations. Two-phase systems, consisting of an aqueous phase containing the enzymes and an organic phase to dissolve the substrate and product, can overcome these limitations. researchgate.netnih.gov This approach allows for high substrate loading while maintaining a low concentration in the aqueous phase, protecting the enzyme from inactivation. researchgate.net For example, a biphasic system was found to be highly effective for increasing the substrate concentration and conversion in the reduction of 2-hydroxyacetophenone. nih.gov

Furthermore, directed evolution and enzyme engineering have become indispensable tools for tailoring enzymes to specific industrial process conditions. researchgate.netrsc.org By modifying the enzyme's genetic code, researchers can enhance its stability, activity, and tolerance to high substrate concentrations or the presence of organic solvents, leading to significantly improved process efficiency. researchgate.netresearchgate.net

Table 1: Strategies for Optimization of Biocatalytic Ketone Reduction

| Optimization Strategy | Description | Key Advantages |

| Cofactor Regeneration | Use of a coupled enzyme system (e.g., FDH, GDH) to continuously regenerate the NAD(P)H cofactor. nih.govnih.gov | Reduces cost by recycling the expensive cofactor; drives reaction equilibrium. nih.govrsc.org |

| Two-Phase Systems | An aqueous/organic biphasic medium where the substrate resides in the organic phase and the enzyme in the aqueous phase. researchgate.netnih.gov | Allows for high substrate loading; prevents enzyme inhibition/inactivation. researchgate.net |

| Directed Evolution | Engineering enzymes to improve properties like stability, activity, and tolerance to process conditions. researchgate.netrsc.org | Creates robust biocatalysts tailored for industrial applications; enables higher productivity. researchgate.net |

| High Substrate Concentration | Performing the reaction with a high initial concentration of the ketone substrate. researchgate.netresearchgate.net | Increases space-time yield and makes the process more economically favorable. researchgate.net |

Development of Novel Synthetic Reagents and Catalysts

The synthesis of fluorinated benzyl alcohols and their analogues has been significantly advanced by the development of new reagents and catalytic systems. These innovations focus on creating more efficient and selective methods for introducing fluorine atoms and fluorinated groups into aromatic structures.

Application of Organometallic Catalysis in C-F Bond Formation

The formation of carbon-fluorine (C-F) bonds on an aromatic ring is a fundamental step in synthesizing precursors for compounds like this compound. Organometallic catalysis has emerged as a powerful tool for this purpose. Traditionally, C-F bond activation and formation rely on low-valent transition-metal complexes. researchgate.net However, recent advances have demonstrated that main-group elements can also mediate these transformations.

For instance, the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to activate alkyl C-F bonds. researchgate.net In a different approach, simple phosphines have been used as catalysts to achieve hydrodefluorination (HDF) of fluoroaromatics, a reaction that proceeds via oxidative addition of the substrate to the phosphine, mimicking the reactivity of a transition metal. whiterose.ac.uk

Cryogenic organometallic chemistry offers another innovative route. By using organoaluminum complexes at very low temperatures (e.g., -78 °C), researchers have achieved highly selective C-F bond functionalization, even in the presence of other halides like bromides, which would typically be more reactive. acs.org This method provides unexpected synthetic opportunities not seen with traditional cross-coupling reactions. acs.org Furthermore, transition metal complexes have been designed to facilitate nucleophilic fluorination, where a fluorine atom from a perfluorinated ligand on the metal center is transferred to an organic electrophile under mild conditions. acs.org

Innovations in Difluoromethylation Reagents for Benzyl Alcohol Derivatives

The difluoromethyl group (CF2H) is a valuable structural motif in medicinal chemistry, often used as an isostere for hydroxyl or thiol groups. nih.gov The direct introduction of this group has been a significant challenge, often requiring harsh conditions or pre-functionalized substrates.

A major innovation in this area is the development of new, user-friendly difluoromethylation reagents. One such reagent is zinc bis(difluoromethanesulfinate), often abbreviated as DFMS, which allows for the direct difluoromethylation of organic substrates, including nitrogen-containing heteroarenes, through a radical process. nih.gov This method is notable for being mild, operationally simple, chemoselective, and scalable. nih.gov

Other reagents have also been developed to facilitate the introduction of the CF2H group onto various molecular scaffolds. These reagents provide chemists with a toolbox to synthesize difluoromethylated compounds, such as 3-(Difluoromethyl)benzyl alcohol, which are analogues of the primary subject. tcichemicals.combldpharm.com

Table 2: Examples of Modern Fluorination Reagents

| Reagent Name/Class | Formula/Type | Application | Reference |

| Zinc bis(difluoromethanesulfinate) | Zn(SO2CF2H)2 | Direct, radical-based difluoromethylation of heteroarenes and other substrates. | nih.gov |

| (Trifluoromethyl)dibenzo-thiophenium, -selenophenium, and -tellurophenium salts | Umemoto Reagents | Electrophilic trifluoromethylation of a wide range of nucleophiles. | beilstein-journals.org |

| Hypervalent Iodine Reagents | Togni Reagents | Electrophilic trifluoromethylation of β-keto esters and other substrates. | beilstein-journals.org |

| 2-(Difluoromethylsulfonyl)pyridine | C6H6FNO2S | Used for the difluoromethylenation of aldehydes and ketones. | tcichemicals.com |

Scalable Synthesis and Process Chemistry Considerations

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and environmental impact. For the synthesis of this compound, both the formation of the aldehyde precursor and its subsequent reduction must be amenable to scale-up.

Biocatalytic methods using alcohol dehydrogenases are particularly well-suited for large-scale manufacturing. matthey.com The technology is inherently scalable, and processes have been developed to produce kilogram quantities of chiral intermediates with high yield and purity, demonstrating improved process mass intensity. matthey.comresearchgate.net The ability to run these reactions in aqueous media under mild conditions reduces the need for specialized high-pressure or high-temperature equipment and minimizes solvent waste. matthey.com Overcoming challenges such as low conversion rates or the need for excess reagents is key, and strategies like enzyme engineering and in situ byproduct removal have proven successful in developing robust manufacturing processes. rsc.org

For the synthesis of the precursor, 6-Chloro-2,3-difluorobenzaldehyde, different methods offer varying degrees of scalability. Halogen exchange (Halex) reactions are a cornerstone for introducing fluorine into aromatic systems and are well-suited for industrial use, though they can require high energy input. Directed lithiation-formylation offers high regioselectivity but often requires cryogenic temperatures, which can be challenging to implement on a large scale. Catalytic oxidation of methyl-substituted precursors presents an emerging alternative that could be adapted for continuous processing.

Ultimately, a successful large-scale synthesis relies on a combination of an efficient and selective catalytic system—whether enzymatic or chemical—and a well-optimized process that ensures high productivity and product quality. nih.govresearchgate.net

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering precise control over reaction parameters such as temperature, pressure, and reaction time. These systems are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require rapid mixing. The synthesis of benzyl alcohols and their analogues in continuous flow often involves the reduction of the corresponding aldehydes or ketones, or controlled oxidation of toluene (B28343) derivatives.

One prominent approach is the catalytic hydrogenation of benzaldehydes in a flow reactor. For instance, the hydrogenation of various substituted aldehydes can be achieved with high efficiency and selectivity using heterogeneous catalysts packed in a column. A study on the one-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor demonstrated the effective reduction of the aldehyde group. rsc.org While this study focused on reductive amination, the initial step involves the reduction of the aldehyde, which is directly applicable to the synthesis of benzyl alcohols. For example, the hydrogenation of substituted benzaldehydes to their corresponding alcohols has been shown to proceed with high conversion rates. rsc.org

Another application of flow chemistry is in photochemical transformations. A continuous flow approach for the aerobic photo-oxidation of benzylic substrates to their corresponding carbonyl compounds has been developed. acs.orgnih.gov By reversing this process, the photocatalytic reduction of benzaldehydes to benzyl alcohols can be envisioned in a flow system, offering a green alternative using light as the energy source.

The table below summarizes representative examples of continuous flow synthesis of benzyl alcohol analogues, illustrating the typical reaction conditions and outcomes that could be adapted for the synthesis of this compound.

Table 1: Continuous Flow Synthesis of Benzyl Alcohol Analogues

| Precursor | Reaction Type | Catalyst | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Hydrogenation | Mn(I) PNP pincer complex | 18 h (batch, illustrative of catalyst) | >99 | nih.gov |

| Benzaldehyde | Reductive Amination (initial reduction) | Au/Al2O3 | 135 min | 82 | rsc.org |

Solvent-Free Reaction Conditions

Solvent-free reactions, or solid-state reactions, represent a significant advancement in green chemistry. By eliminating the solvent, these methods reduce waste, lower costs, and can sometimes lead to enhanced reaction rates and selectivities. The synthesis of benzyl alcohols under solvent-free conditions typically involves the reduction of the corresponding aldehydes or ketones using a solid reducing agent, sometimes activated by a solid acid or by mechanical means such as ball milling.

A simple and efficient method for the reduction of aldehydes and ketones uses sodium borohydride (NaBH4) activated by solid acids like boric acid or p-toluenesulfonic acid under solvent-free conditions. researchgate.net This approach has been shown to be effective for a range of substituted benzaldehydes.

Another effective solvent-free method involves the use of NaBH4 with wet silica (B1680970) gel (SiO2). scielo.br This system provides a solid support and the necessary moisture to facilitate the reduction of various aromatic and aliphatic aldehydes with high efficiency and short reaction times at room temperature. For example, the reduction of benzaldehyde on a larger scale using this method resulted in a 94% yield of benzyl alcohol. scielo.br The reaction of p-chlorobenzaldehyde with NaBH4 under solvent-free ball-milling conditions also proceeded to completion in a short time. sciforum.net

The following table presents data from the solvent-free reduction of various benzaldehyde analogues, which serves as a guide for the potential synthesis of this compound under similar conditions.

Table 2: Solvent-Free Reduction of Benzaldehyde Analogues

| Aldehyde | Reducing System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | NaBH4 / wet SiO2 | 1 min | 98 | scielo.br |

| 4-Chlorobenzaldehyde | NaBH4 / wet SiO2 | 1 min | 98 | scielo.br |

| 2-Chlorobenzaldehyde | NaBH4 / wet SiO2 | 2 min | 96 | scielo.br |

| 4-Fluorobenzaldehyde | Pinto beans (reductase) | Not specified | 83-100 (conversion) | researchgate.net |

Reactivity of the Benzyl Alcohol Moiety

The benzylic hydroxyl group is a key site for chemical modifications, allowing for oxidation to carbonyl compounds, conversion to ethers, and various substitution reactions.

Oxidation Pathways to Aldehydes and Carboxylic Acids

As a primary alcohol, this compound can be oxidized to form either the corresponding aldehyde (6-chloro-2,3-difluorobenzaldehyde) or carboxylic acid (6-chloro-2,3-difluorobenzoic acid). The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.

The selective oxidation of primary alcohols to aldehydes requires mild conditions to prevent over-oxidation to the carboxylic acid. A patented process describes the oxidation of primary alcohols to aldehydes using an organic N-chloro compound as the oxidizing agent in the presence of a specialized catalyst. google.com This method is designed to avoid aqueous-basic conditions, which can be detrimental to unstable aldehydes. google.com

Table 1: General Conditions for the Catalytic Oxidation of Primary Alcohols

| Parameter | Condition |

|---|---|

| Oxidizing Agent | Organic N-chloro compound |

| Catalyst | 2,2,6,6-tetramethylpiperidine 1-oxide (TEMPO) derivatives |

| Solvent | Nonpolar, aprotic organic solvent |

| Temperature | -15°C to 50°C (preferably 0°C to 5°C) |

| Pressure | Atmospheric pressure |

This table represents a general methodology and is not specific to the oxidation of this compound.

For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents or more vigorous reaction conditions are typically employed.

Conversion to Benzyl Ethers and Esters

The hydroxyl group of this compound can be converted to an ether or an ester linkage. The formation of benzyl ethers is a common protective strategy in multi-step syntheses.

Table 2: Examples of Fluorobenzyl Ester Synthesis

| Benzyl Alcohol | Acylating Agent | Product |

|---|---|---|

| 2,6-difluorobenzyl alcohol | Acetic acid | 2,6-difluorobenzyl acetate |

| 2,6-difluorobenzyl alcohol | Propionic acid | 2,6-difluorobenzyl propionate |

| 2,6-difluorobenzyl alcohol | Butyric acid | 2,6-difluorobenzyl butyrate |

| 2,6-difluorobenzyl alcohol | Valeric acid | 2,6-difluorobenzyl valerate |

This data is from a patent describing the synthesis of related fluorobenzyl esters and does not specifically include this compound. google.com

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester or a chlorosulfite.

One common method for converting primary and secondary alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂). masterorganicchemistry.com The reaction mechanism can vary depending on the presence of a base like pyridine (B92270). In the absence of pyridine, the reaction can proceed through an SNi (nucleophilic substitution with internal return) mechanism, which results in retention of configuration. masterorganicchemistry.com When pyridine is added, it reacts with the intermediate chlorosulfite, leading to an SN2 mechanism with inversion of configuration. masterorganicchemistry.com

Table 3: Reagents for Activating the Hydroxyl Group for Nucleophilic Substitution

| Reagent | Leaving Group Formed | Typical Subsequent Reaction |

|---|---|---|

| Thionyl chloride (SOCl₂) | Chlorosulfite (-OSOCl) | Substitution with Cl⁻ |

| Tosyl chloride (TsCl) | Tosylate (-OTs) | Substitution with various nucleophiles |

| Strong acids (HBr, HI) | Water (after protonation) | Substitution with Br⁻ or I⁻ |

This table outlines general methods for alcohol substitution and is not based on specific studies of this compound.

Stereoselective Transformations at the Benzylic Carbon

If the benzylic carbon of a derivative of this compound were to become a stereocenter (for example, by introduction of another substituent), stereoselective transformations could be envisioned. As discussed in the context of nucleophilic substitution, the choice of reagents and reaction mechanism (SNi vs. SN2) can dictate the stereochemical outcome (retention vs. inversion) of a reaction at a chiral center. masterorganicchemistry.com However, no specific studies on stereoselective transformations involving this compound have been identified in the reviewed literature.

Reactivity of the Halogenated Aromatic Ring

The presence of three halogen substituents (one chlorine and two fluorine atoms) on the benzene ring significantly influences its reactivity, particularly towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings substituted with electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). Halogens, particularly fluorine, can act as activating groups for SNAr and also serve as leaving groups. The reaction proceeds via a two-step addition-elimination mechanism.

In the case of this compound, the fluorine and chlorine atoms are potential leaving groups. The regioselectivity of the substitution would be influenced by the combined electronic effects of the halogens and the hydroxymethyl group. The positions ortho and para to the activating groups are generally the most reactive sites for nucleophilic attack. DFT calculations on similar polychlorinated and nitrated benzene derivatives have shown that the substitution pattern is highly dependent on the electronic environment of the carbon atoms in the ring. mdpi.com For instance, in 4,6-dichloro-5-nitrobenzofuroxan, nucleophilic attack occurs selectively at the C4 position due to its higher positive partial charge. mdpi.com Similar principles would apply to this compound, where the relative activating and directing effects of the fluoro and chloro substituents would determine the site of substitution.

The reactivity in SNAr reactions is also highly dependent on the nature of the nucleophile and the reaction conditions, such as the solvent. researchgate.netrsc.org For example, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes shows that different reaction conditions (mild vs. harsh) can lead to substitution at different positions on the ring. rsc.org

While specific examples of SNAr reactions on this compound are not detailed in the available literature, the principles of SNAr suggest that this compound could react with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace one of the halogen atoms, leading to a range of substituted derivatives.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this process, a directed metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized carbanion. This intermediate can then react with various electrophiles to introduce a wide range of substituents.

For substituted benzyl alcohols like this compound, the hydroxyl group itself is generally a poor DMG. However, it can be converted into a more potent DMG, such as an O-carbamate (e.g., -OCONEt₂), which is one of the most powerful DMGs available. nih.gov The synthetic utility of DoM is well-established for constructing highly substituted aromatic molecules. nih.govresearchgate.netresearchgate.net

In the context of this compound, a hypothetical DoM strategy would involve the protection of the alcohol, for instance as an O-carbamate. The powerful directing effect of the carbamate (B1207046) group would likely direct lithiation to the C-5 position, which is ortho to the carbamate and activated by the adjacent chlorine atom. The fluorine atoms at C-2 and C-3 are not strong DMGs and would primarily exert electronic effects on the ring's reactivity.

Hypothetical DoM Reaction Scheme:

| Step | Reagent/Condition | Intermediate/Product | Purpose |

| 1 | Diethylcarbamoyl chloride, Base | 6-Chloro-2,3-difluorobenzyl diethylcarbamate | Formation of a potent Directed Metalation Group (DMG). |

| 2 | Strong Base (e.g., s-BuLi/TMEDA), THF, -78 °C | 5-Lithio-6-chloro-2,3-difluorobenzyl diethylcarbamate | Regioselective deprotonation at the position ortho to the carbamate DMG. |

| 3 | Electrophile (E+) (e.g., I₂, DMF, CH₃OD) | 5-Substituted-6-chloro-2,3-difluorobenzyl diethylcarbamate | Introduction of a new functional group at the metalated position. |

| 4 | Hydrolysis (Acid or Base) | 5-Substituted-6-chloro-2,3-difluorobenzyl alcohol | Removal of the DMG to yield the functionalized alcohol. |

This strategy allows for the precise introduction of substituents at a position that might be difficult to functionalize through classical electrophilic aromatic substitution, which would be directed by the combined electronic effects of the chloro and fluoro substituents.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, several functional handles can participate in these reactions.

The primary alcohol can be activated for direct cross-coupling. For instance, palladium-catalyzed Suzuki-Miyaura coupling of benzyl alcohols with arylboronic acids can form diarylmethanes, proceeding through the activation of the C-O bond. researchgate.net This method offers an atom-economical alternative to the more traditional coupling of benzyl halides.

Furthermore, the aryl chloride at the C-6 position is a prime site for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions would typically employ a palladium or copper catalyst to couple the aryl chloride with a suitable partner (boronic acids, terminal alkynes, or amines, respectively), leaving the benzyl alcohol moiety intact, provided the reaction conditions are mild.

Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-substituted 2,3-difluorobenzyl alcohol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted 2,3-difluorobenzyl alcohol |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | Amino-substituted 2,3-difluorobenzyl alcohol |

| Alcohol-Alcohol Coupling | R'CH₂OH | Ru or Pd catalyst, Base | β-substituted alcohol |

Dehydrogenative cross-coupling reactions between two different alcohols, catalyzed by ruthenium or palladium complexes, can also be envisioned. rsc.orgnih.gov This would involve the coupling of this compound with another primary or secondary alcohol to form a new C-C bond. nih.gov

Reaction Mechanism Elucidation

Investigation of Sₙ1 and Sₙ2 Mechanisms in Alcohol Transformations

The transformation of the alcohol group in this compound into other functional groups, such as halides or ethers, proceeds through nucleophilic substitution reactions. The operative mechanism, either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), is dictated by the reaction conditions and the stability of potential intermediates.

Sₙ2 Mechanism : For a primary alcohol like this compound, reactions with strong nucleophiles under neutral or basic conditions, or with reagents like HBr, are expected to favor the Sₙ2 pathway. youtube.comkhanacademy.org The first step involves protonation of the hydroxyl group by an acid to form a good leaving group (water). youtube.comkhanacademy.org Subsequently, the nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, leading to inversion of stereochemistry if the carbon were chiral. youtube.com

Sₙ1 Mechanism : An Sₙ1 mechanism becomes more likely if a stable carbocation intermediate can be formed. youtube.comlibretexts.org The benzylic position of this compound can stabilize a positive charge through resonance with the aromatic ring. However, the electron-withdrawing effects of the two fluorine and one chlorine atoms would significantly destabilize the adjacent benzylic carbocation, making the Sₙ1 pathway less favorable than for an unsubstituted benzyl alcohol. Protic, polar solvents like water or methanol can favor the Sₙ1 pathway by solvating and stabilizing the carbocation intermediate. libretexts.org

Factors Influencing the Mechanism:

| Factor | Favors Sₙ1 | Favors Sₙ2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary alcohol, Sₙ2 is sterically favored. |

| Carbocation Stability | Stable carbocation (e.g., tertiary, benzylic) | Unstable carbocation | The benzylic position offers resonance stabilization, but this is counteracted by the strong inductive withdrawal of the halogen substituents. |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., Br⁻, I⁻, CN⁻) | The choice of nucleophile is a key experimental parameter to control the mechanism. |

| Solvent | Protic, polar (e.g., H₂O, CH₃OH) | Polar aprotic (e.g., Acetone, DMSO) | Protic solvents could promote an Sₙ1 reaction despite the electronic destabilization. libretexts.org |

| Leaving Group | Good leaving group required | Good leaving group required | The -OH group must be protonated or converted to a better leaving group (e.g., tosylate) for either mechanism to proceed efficiently. khanacademy.org |

Studies of Radical Difluoromethylation Pathways

This benzylic radical is stabilized by resonance with the aromatic ring, although, as with the carbocation, this stability is diminished by the electron-withdrawing halogen substituents. Once formed, this radical could participate in radical-radical cross-coupling reactions. For example, visible-light photoredox catalysis can be used to generate benzyl radicals from precursors like benzyl trifluoroborates, which then couple with other radical species. bohrium.com A similar radical-mediated pathway could potentially be initiated from the alcohol itself under the right catalytic conditions.

A hypothetical pathway could involve the reaction of the alcohol with a radical initiator to form an alkoxy radical, which could then undergo further transformations. However, direct C-H functionalization at the benzylic position via a radical mechanism is a more plausible route for further derivatization.

Academic Research on Derivatives and Analogues of 6 Chloro 2,3 Difluorobenzyl Alcohol

Synthesis and Structural Characterization of Related Halogenated Benzyl (B1604629) Alcohols

The synthesis and structural analysis of halogenated benzyl alcohols are foundational to understanding their reactivity and potential applications. The specific placement and number of halogen atoms on the benzene (B151609) ring can dramatically alter the molecule's electronic properties, conformation, and intermolecular interactions.

The position of halogen substituents on the benzyl alcohol ring profoundly impacts its properties. The synthesis of various positional isomers allows for a systematic investigation of these effects. For instance, aryl chlorides and bromides can be prepared through the electrophilic substitution of arenes using chlorine or bromine in the presence of a Lewis acid catalyst like iron or iron(III) chloride. ncert.nic.in This method typically yields a mixture of ortho and para isomers, which can often be separated based on their different melting points. ncert.nic.in The synthesis of fluoro-substituted compounds is more challenging due to the high reactivity of fluorine. ncert.nic.in

The effect of fluorination on the properties of benzyl alcohols has been a subject of detailed study. Experimental investigations using IR spectroscopy, supported by quantum chemical calculations, have revealed that ortho-fluorination generally increases the hydrogen-bond acidity of the hydroxyl group. nih.gov Conversely, the presence of two ortho-fluorine atoms (o,o'-difluorination) leads to a decrease in this acidity. nih.gov The conformational landscape of these molecules is also strongly influenced by the presence of ortho-fluorine atoms. nih.gov For many non-fluorinated benzyl alcohols, the ν(OH) stretching region in the IR spectrum is complex, often showing two distinct bands, which is indicative of different molecular conformations. nih.gov

A general method for preparing fluorinated benzyl alcohol derivatives involves the reaction of an aryl chloride with magnesium in the presence of a lower haloalkane to form a Grignard reagent, which is then reacted with formaldehyde. google.com This approach is suitable for producing benzyl alcohol compounds where the alkyl group is substituted with fluorine and/or chlorine atoms. google.com Another metal-free method involves the coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with water under reflux or microwave conditions to synthesize a variety of benzyl alcohols. organic-chemistry.org

Table 1: Impact of Fluorination on Benzyl Alcohol Properties

| Substitution Pattern | Effect on Hydrogen-Bond Acidity | Conformational Influence | Reference |

| o-Fluorination | General Increase | Strong | nih.gov |

| o,o'-Difluorination | Decrease | Strong | nih.gov |

| No Fluorination | Baseline | Multiple conformations indicated by complex IR spectra | nih.gov |

The synthesis of di- and polyhalogenated benzyl alcohols often requires specific strategies to control the regioselectivity of the halogenation. Aryl halides, which serve as precursors, are formed by replacing a hydrogen atom in an aromatic hydrocarbon with a halogen. ncert.nic.in These compounds contain a halogen atom attached to an sp2 hybridized carbon atom of the aryl group. ncert.nic.in

One of the key challenges is the controlled introduction of multiple halogens. For example, while electrophilic substitution can introduce chlorine or bromine, controlling the exact position and number of substituents can be difficult. ncert.nic.in Halogen exchange reactions, such as the Finkelstein reaction (reacting alkyl chlorides/bromides with NaI in acetone) or the Swarts reaction (heating an alkyl chloride/bromide with a metallic fluoride), are common methods for introducing iodine or fluorine, respectively. ncert.nic.in

A versatile, metal-free methodology for synthesizing benzyl alcohols from p-toluenesulfonylhydrazones has been developed. organic-chemistry.org This process, which involves the coupling of diazoalkanes with water, can be performed under conventional heating or microwave irradiation, with the latter often providing higher yields and shorter reaction times. organic-chemistry.org This method is applicable to a range of tosylhydrazones, allowing for the synthesis of diverse benzyl alcohols, including those with multiple halogen substituents. organic-chemistry.org

Functionalization of the Benzyl Alcohol Core

The benzyl alcohol core, once synthesized, can be further modified at its hydroxyl group to create a wide array of derivatives, including ethers, esters, amines, and thiols. These functionalization reactions expand the chemical space and allow for the fine-tuning of the molecule's properties.

The hydroxyl group of benzyl alcohols can be readily converted into an ether or an ester. Etherification is a key reaction, and fluorinated benzyl ethers have been synthesized and studied. wiserpub.com For example, various fluorinated benzyl ethers of methyl-α-D-mannopyranoside were prepared via the Williamson ether synthesis, reacting the monosaccharide with different fluorinated benzyl bromides. wiserpub.com A key finding from this research was that in the 13C NMR spectra, the methylene (B1212753) carbons of these fluorinated benzyl ethers shifted significantly to a high-field region compared to their non-fluorinated counterparts, which can help in the structural elucidation of complex molecules like oligosaccharides. wiserpub.com

Esterification of benzylic C-H bonds can be achieved using carboxylic acids in the presence of an oxidant like di-tert-butyl peroxide, catalyzed by ionic iron(III) complexes. organic-chemistry.org This method shows broad applicability, even with sterically hindered starting materials. organic-chemistry.org

The conversion of benzyl alcohols to amines is a fundamental transformation in organic synthesis. One approach involves a one-pot reaction of benzyl alcohols with primary amines catalyzed by palladium to selectively form secondary amines. organic-chemistry.org Another method utilizes a magnetic nanocatalyst for the amination of various benzyl alcohols with benzylamine. irjmets.com This process involves the oxidation of the alcohol to a carbonyl compound, formation of an imine, and subsequent reduction to the amine. irjmets.com The efficiency of this reaction is influenced by the electronic nature of the substituents on the benzyl alcohol, with electron-donating groups enhancing the reaction rate. irjmets.com A deoxyamination methodology allows for the synthesis of phthalimide (B116566) and amine derivatives from alcohols using N-haloimides and triphenylphosphine. iu.edu

The synthesis of benzyl thioethers can be accomplished through a copper-catalyzed coupling of benzyl alcohols with thiols. nih.gov This C-S bond formation reaction proceeds via C-O bond cleavage and is effective for primary, secondary, and tertiary benzyl alcohols, tolerating a variety of functional groups. nih.gov The mechanism is believed to involve a Lewis-acid-mediated S(N)1-type nucleophilic attack on a carbocation intermediate. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzyl Alcohol Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For fluorinated benzyl alcohol derivatives, SAR studies often focus on the impact of the position and number of fluorine atoms.

In studies of YC-1, an indazole derivative with a benzyl substituent, it was found that fluorination was an effective modification for inhibiting HIF-1 transcriptional activity. nih.gov Among the monofluoro-substituted analogues, the ortho-fluoro derivative demonstrated better inhibitory activity than the meta- or para-fluoro derivatives. nih.gov This highlights the importance of the substituent's position on the benzene ring for biological efficacy. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings

| Structural Modification | Observed Effect on Activity/Property | Compound Class/Study | Reference |

| ortho-Fluoro substitution on benzyl ring | Better HIF-1 inhibitory activity compared to meta or para | YC-1 Analogues | nih.gov |

| Fluorination in general | Can alter pharmacokinetic properties | General Medicinal Chemistry | ontosight.aiontosight.ai |

| Conversion of alcohol to ether | Increased antiplatelet activity | YC-1 Analogues | nih.gov |

| Amine substitution | Enhanced inhibitory activity against certain types of aggregation | YC-1 Analogues | nih.gov |

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Pharmaceutical Intermediates

Substituted benzyl (B1604629) alcohols and their derivatives are fundamental building blocks in medicinal chemistry. nih.gov The presence of fluorine atoms, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug molecules. 6-Chloro-2,3-difluorobenzyl alcohol is a valuable precursor for creating more complex pharmaceutical intermediates, primarily through the reactivity of its benzyl alcohol group.

The hydroxyl group can be readily converted into a good leaving group, such as a halide (bromide or chloride), to produce 6-Chloro-2,3-difluorobenzyl halide. This transformation turns the molecule into an effective alkylating agent. For instance, the related compound 2,6-difluorobenzyl bromide has been utilized in the synthesis of novel inhibitors of the bovine viral diarrhea virus (BVDV), which serves as a surrogate model for the Hepatitis C virus. sigmaaldrich.com In such syntheses, the benzyl bromide is used to alkylate a core heterocyclic structure. sigmaaldrich.com Similarly, this compound can be converted to its corresponding bromide, 6-Chloro-2,3-difluorobenzyl bromide, which can then be used to introduce the 6-chloro-2,3-difluorobenzyl moiety into various molecular scaffolds to develop new therapeutic agents. synquestlabs.com

The general importance of fluorobenzyl derivatives as intermediates for pharmaceuticals is well-documented, and this compound fits within that class of useful starting materials. google.comgoogleapis.com

Building Block for Agrochemical Synthesis

The principles that make fluorinated compounds attractive for pharmaceuticals also apply to agrochemical development, where features like enhanced efficacy and metabolic resistance in target pests and plants are crucial. Fluorinated benzyl derivatives are recognized as important intermediates in the synthesis of modern agricultural chemicals. google.comgoogleapis.com

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. This compound provides two main pathways for the synthesis of these ring systems.

First, the primary alcohol can be oxidized to the corresponding aldehyde, 6-chloro-2,3-difluorobenzaldehyde (B1277862). This aldehyde is a key component in various multicomponent reactions that efficiently build heterocyclic rings. For example, it can be used in the Hantzsch dihydropyridine (B1217469) synthesis, reacting with a β-ketoester and an ammonia (B1221849) source to produce dihydropyridines, a scaffold present in numerous drugs. beilstein-journals.org A recent study also demonstrated that benzyl alcohols can be oxidized in-situ and used to generate 1,4-dihydropyridine (B1200194) and 3,4-dihydropyrimidin-2-(1H)-one derivatives. nih.gov

Second, as mentioned previously, the alcohol can be converted to 6-Chloro-2,3-difluorobenzyl halide. This reactive intermediate is an excellent reagent for the alkylation of heteroatoms (N, O, S) within existing heterocyclic systems. The related compound, 2,6-difluorobenzyl bromide, has been used as a reagent for the alkylation of quinazoline-2-thioxo-4-one and in the synthesis of 1,3,5-triazine-2,4,6-triones, demonstrating the utility of this class of reagents in creating diverse heterocyclic structures. sigmaaldrich.com

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis

| Starting Material | Reagent(s) | Intermediate | Subsequent Reaction | Product Class |

| This compound | PCC, MnO₂, or other oxidant | 6-Chloro-2,3-difluorobenzaldehyde | Hantzsch Reaction | Dihydropyridines |

| This compound | PBr₃ or CBr₄/PPh₃ | 6-Chloro-2,3-difluorobenzyl bromide | N-alkylation of a heterocycle | N-substituted heterocycles |

| This compound | PBr₃ or CBr₄/PPh₃ | 6-Chloro-2,3-difluorobenzyl bromide | O-alkylation of a heterocycle | O-substituted heterocycles |

Applications in Radiolabeling for PET Radiochemistry

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18. Fluorinated organic molecules are often candidates for developing new PET probes. The fluorine atoms on the aromatic ring of this compound could theoretically be substituted with ¹⁸F. However, aromatic radiofluorination is a complex process that often requires activated precursors.

Currently, there is no specific literature describing the direct radiolabeling of this compound or its use as a PET radiotracer precursor. More commonly, a molecule is synthesized and then labeled in the final steps. While this compound is not a documented PET precursor, the development of novel ¹⁸F-labeling methodologies for non-activated aromatic rings is an active area of research, which could present future applications for this and similar molecules.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 6-Chloro-2,3-difluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with advanced two-dimensional techniques, offers a complete picture of its atomic framework.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides information on the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is expected to show distinct signals for the benzylic protons (CH₂OH) and the aromatic protons.

The benzylic protons are anticipated to appear as a doublet, due to coupling with the adjacent hydroxyl proton, though this signal can sometimes broaden or appear as a singlet depending on the solvent and concentration. The hydroxyl proton itself would likely present as a triplet, corresponding to its coupling with the two benzylic protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. Two aromatic protons are present, and their chemical shifts and coupling patterns are influenced by the adjacent chloro and fluoro substituents. These protons would likely appear as complex multiplets resulting from coupling to each other (ortho, meta, or para coupling) and to the nearby fluorine atoms (H-F coupling).

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CH₂ | ~4.7 | d (doublet) | J(H,OH) ≈ 5-7 |

| OH | Variable | t (triplet) | J(OH,H) ≈ 5-7 |

| Ar-H | 7.0 - 7.5 | m (multiplet) | J(H,H), J(H,F) |

| Ar-H | 7.0 - 7.5 | m (multiplet) | J(H,H), J(H,F) |

| Note: Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions. The data presented is predictive. |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, seven distinct carbon signals are expected.

The benzylic carbon (CH₂OH) typically appears in the range of 60-70 ppm. The six aromatic carbons will have chemical shifts in the aromatic region (typically 110-160 ppm). The carbons directly bonded to the fluorine atoms will show large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The carbon bonded to the chlorine atom will also have its chemical shift influenced by the halogen. The remaining aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF), further aiding in their assignment.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| CH₂OH | ~60-70 | s (singlet) |

| C-Cl | ~130-140 | d (doublet) or dd (doublet of doublets) |

| C-F | ~145-155 | d (doublet) |

| C-F | ~145-155 | d (doublet) |

| C-H (Aromatic) | ~115-130 | d (doublet) or dd (doublet of doublets) |

| C-H (Aromatic) | ~115-130 | d (doublet) or dd (doublet of doublets) |

| C (ipso to CH₂OH) | ~125-135 | t (triplet) or dt (doublet of triplets) |

| Note: Predicted values are based on typical ranges for similar structures. |

¹⁹F NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique used to specifically probe the fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms at the C-2 and C-3 positions.

The chemical shifts of these fluorine atoms will be characteristic of their position on the aromatic ring. Furthermore, the signals will likely appear as doublets of doublets (or more complex multiplets) due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling). The magnitude of these coupling constants provides valuable information for confirming the substitution pattern on the benzene ring.

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the aromatic spin system and confirm the coupling between the -CH₂- and -OH groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity across the entire molecule, for example, from the benzylic protons to the aromatic ring carbons.

Together, these advanced methods provide a robust and detailed confirmation of the molecular structure of this compound. ipb.pt

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₇H₅ClF₂O), the calculated exact mass can be compared to the experimentally measured value to confirm its elemental composition. The presence of chlorine would also be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Interactive Data Table: HRMS Data

| Ion | Calculated Exact Mass |

| [C₇H₅³⁵ClF₂O+H]⁺ | 179.0075 |

| [C₇H₅³⁷ClF₂O+H]⁺ | 181.0046 |

| Note: These are the calculated exact masses for the protonated molecular ions including the two most abundant isotopes of chlorine. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of individual components from a mixture, followed by their identification based on their mass-to-charge ratio. In the context of this compound, GC-MS serves as a crucial tool for verifying the compound's identity and determining its purity.

The process involves introducing a volatilized sample into a gas chromatograph, where it is separated as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for preliminary identification. Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, with a molecular formula of C₇H₅ClF₂O, the expected monoisotopic mass is approximately 177.9997 g/mol . epa.gov The mass spectrum would show a molecular ion peak corresponding to this mass, as well as other fragment ions resulting from the cleavage of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum, further confirming the presence of a chlorine atom in the molecule.

The purity of a this compound sample can be assessed by the presence of any additional peaks in the gas chromatogram. These peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra. GC-MS methods are known for their high sensitivity and reproducibility, with quantification limits often reaching the nanogram per liter (ng/L) level for certain compounds, and inter- and intra-day variability typically under 5%. nih.gov For many analytical applications, derivatization of the alcohol group, for instance through silylation, may be employed to improve chromatographic behavior and detection sensitivity. nih.govuzh.ch

Table 1: GC-MS Parameters for Analysis of Related Compounds

| Parameter | Typical Value/Condition |

| Column Type | ZB-5 MS or similar non-polar/mid-polar column nih.gov |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Ramped, e.g., 50°C to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Derivatization Agent (optional) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. rsc.org These vibrations are specific to the types of bonds present and their chemical environment, making these spectroscopic methods invaluable for functional group identification and structural elucidation.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org For a molecule to be IR active, a change in the dipole moment must occur during the vibration. rsc.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational modes include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in an alcohol, with the broadening due to hydrogen bonding.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ region. vscht.cz

C-H Stretch (Aliphatic): The C-H stretching of the CH₂ group in the benzyl (B1604629) moiety would be observed below 3000 cm⁻¹. theaic.org

C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically give rise to bands in the 1400-1600 cm⁻¹ range. vscht.cz

C-O Stretch: The stretching vibration of the C-O bond in the alcohol is expected in the 1000-1200 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibrations are typically strong and found in the 1000-1400 cm⁻¹ range. The presence of two fluorine atoms would likely result in multiple bands in this region.

C-Cl Stretch: The carbon-chlorine stretching vibration generally appears in the 600-800 cm⁻¹ region. theaic.org

Raman Spectroscopy:

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. For centrosymmetric molecules, vibrations that are IR active are Raman inactive, and vice versa (the rule of mutual exclusion). While this compound is not centrosymmetric, the combination of IR and Raman data provides a more complete picture of its vibrational modes.

In the Raman spectrum of this compound, one would expect to observe similar vibrational modes as in the IR spectrum, but with different relative intensities. For instance, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-O Stretch | 1000-1200 | IR, Raman |

| C-F Stretch | 1000-1400 | IR, Raman |

| C-Cl Stretch | 600-800 | IR, Raman |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. hnue.edu.vnelte.hu This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light in the UV-Vis region.

The chromophore in this compound is the substituted benzene ring. The electronic transitions in aromatic systems are typically π → π* transitions. The presence of substituents on the benzene ring, such as the chloro, fluoro, and hydroxymethyl groups, can influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). slideshare.net These substituents can act as auxochromes, which are groups that, when attached to a chromophore, alter the λ_max and the molar absorptivity (ε).

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or hexane, would show absorption bands characteristic of a substituted benzene derivative. Benzene itself exhibits three absorption bands around 184 nm, 204 nm, and 254 nm. hnue.edu.vn The presence of the substituents on the ring in this compound would be expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands. The fine vibrational structure often seen in the spectrum of benzene is typically lost in substituted derivatives.

The primary electronic transitions observed in UV-Vis spectroscopy are:

π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions with high molar absorptivities. elte.huuomustansiriyah.edu.iq

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or halogen atoms) to a π* antibonding orbital. These are generally of lower energy and have lower molar absorptivities compared to π → π* transitions. elte.huuomustansiriyah.edu.iq

Table 3: Expected UV-Vis Absorption for this compound

| Transition Type | Expected λ_max Range (nm) |

| π → π | ~200-280 |

| n → π | >280 (typically weak) |

Note: The solvent used can significantly affect the position and intensity of the absorption bands. uomustansiriyah.edu.iq

Computational and Theoretical Studies on 6 Chloro 2,3 Difluorobenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental electronic and structural properties of molecules. For 6-chloro-2,3-difluorobenzyl alcohol, these methods would provide a deep understanding of its geometry, electron distribution, and reactive sites.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure.

These studies would yield precise information on bond lengths, bond angles, and dihedral angles. The substitution pattern on the benzene (B151609) ring, with two adjacent fluorine atoms and a chlorine atom, would create significant electronic and steric effects, influencing the orientation of the hydroxymethyl group relative to the ring. DFT analysis would also reveal key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A study on 2,6-dichlorobenzyl alcohol, a related compound, utilized DFT to optimize the molecular structure and analyze its vibrational frequencies. theaic.org Similar calculations for this compound would elucidate how the different halogen substitution pattern affects the molecular framework and electronic landscape.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems or during chemical reactions. The MEP map is typically plotted onto the surface of the molecule's electron density.

For this compound, the MEP map would reveal regions of negative potential (electron-rich, colored in shades of red) and positive potential (electron-poor, colored in shades of blue). The negative potential would be concentrated around the electronegative oxygen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely site for nucleophilic interaction and hydrogen bonding. rsc.orgrsc.org Studies on other chlorinated aromatic compounds confirm that the MEP is a reliable descriptor for identifying reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

An NBO analysis of this compound would quantify the delocalization of electron density, particularly the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions are crucial for understanding molecular stability. For instance, the analysis would likely show significant interactions between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of the benzene ring. A study on 2,6-dichlorobenzyl alcohol used NBO analysis to investigate the stability arising from such hyperconjugative interactions and charge delocalization. theaic.org

Conformational Analysis and Intramolecular Interactions

The flexibility of the hydroxymethyl group in benzyl (B1604629) alcohols leads to a complex conformational landscape governed by subtle intramolecular interactions.

Rotational Isomerism and Energy Barriers

The rotation of the hydroxymethyl group (-CH₂OH) relative to the benzene ring in this compound gives rise to different rotational isomers, or rotamers. The stability of these rotamers is influenced by a balance of steric hindrance and intramolecular hydrogen bonding.

In ortho-halogenated benzyl alcohols, a key interaction is the intramolecular hydrogen bond between the hydroxyl hydrogen and the ortho-halogen atom (O-H···X). rsc.org For this compound, this would be an O-H···F interaction. Theoretical calculations would be necessary to determine the preferred conformer. Research on ortho-halogenated benzyl alcohols indicates that a chiral conformation featuring this internal hydrogen bond is often the most stable. rsc.orgrsc.org

The energy required to rotate from one stable conformer to another is the rotational energy barrier. These barriers can be calculated using quantum chemical methods and are important for understanding the molecule's dynamics. Studies on benzyl alcohol have shown that the energy barriers for the rotation of the -CH₂OH group are on the order of a few hundred cm⁻¹ (a few kcal/mol). nih.gov The specific substitution pattern in this compound would modulate these barriers, and computational studies would be essential to quantify them.

Intramolecular Hydrogen Bonding Effects